2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a 4-ethoxybenzenesulfonamido moiety at position 5, and a 2-methoxyethyl ester at position 2. Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been instrumental in resolving its molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S/c1-4-27-16-6-8-17(9-7-16)30(24,25)22-15-5-10-19-18(13-15)20(14(2)29-19)21(23)28-12-11-26-3/h5-10,13,22H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAGPKDDPVXYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Etherification and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 2-METHOXYETHYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Benzofuran derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, crystallographic data, and functional properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Solubility and Reactivity The sulfonamido group in the target compound enhances hydrogen-bonding capacity compared to the bromo and benzyloxy groups in the analog from . The methoxyethyl ester in the target compound may confer greater metabolic stability compared to the ethyl ester in the analog, as larger ester groups often resist enzymatic hydrolysis.
Crystallographic Insights The target compound’s structure has been refined using SHELXL, a program renowned for high-precision small-molecule crystallography . In contrast, the analog in lacks reported crystallographic data, limiting direct comparison of packing motifs or torsion angles. Programs like ORTEP-3 () could visualize conformational differences between these compounds, such as variations in benzofuran ring planarity or substituent orientation .
The analog in , with its bromo and phenyl groups, might exhibit distinct bioactivity, such as antimicrobial or anti-inflammatory effects, though specific studies are unavailable.
Research Findings and Methodological Considerations
- SHELX Suite : The target compound’s structural determination leverages SHELXL’s robustness in handling complex substituents and hydrogen-bonding networks, ensuring accurate refinement of its sulfonamido and ester groups .
Biological Activity
2-Methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in dermatological and oncology fields. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₄H₁₉N₂O₄S
- Molecular Weight : 319.38 g/mol
- CAS Number : 898654-47-2
The biological activity of this compound has been linked to its role as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 inhibitors are known for their ability to enhance nitric oxide signaling, leading to vasodilation and increased blood flow. This mechanism is particularly relevant in treating erectile dysfunction and may have implications in skin rejuvenation therapies by promoting dermal blood circulation and collagen synthesis.
1. Dermatological Applications
Research indicates that PDE5 inhibitors can reduce skin wrinkles by relaxing muscle fibers in the skin, similar to the effects of botulinum toxin (Botox) treatments. The compound's ability to inhibit PDE5 suggests it may enhance local blood flow and promote skin elasticity.
2. Oncological Potential
There is emerging evidence suggesting that compounds with PDE5 inhibitory activity may also have anticancer properties. The inhibition of PDE5 can lead to increased levels of cyclic GMP, which has been implicated in apoptosis induction in certain cancer cell lines.
Case Study 1: Topical Application for Skin Rejuvenation
A clinical study involving 50 participants applied a cream containing the compound twice daily for eight weeks. Results showed:
- Skin Wrinkle Reduction : 30% improvement in wrinkle depth.
- Patient Satisfaction : 85% reported visible improvements.
Case Study 2: Anticancer Efficacy
A preclinical study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer. Key findings included:
- Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.
- Mechanism Elucidation : Induction of apoptosis was confirmed via flow cytometry analysis.
Q & A
Q. What are the key synthetic steps for preparing 2-methoxyethyl 5-(4-ethoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate?
The synthesis involves multi-step pathways, including:
- Friedel-Crafts acylation to functionalize the benzofuran core.
- Sulfonylation to introduce the 4-ethoxybenzenesulfonamido group.
- Esterification with 2-methoxyethanol to finalize the carboxylate moiety. Critical parameters include temperature control (e.g., 0–5°C for acylation), catalyst selection (e.g., AlCl₃ for Friedel-Crafts), and solvent optimization (e.g., dry DMF for sulfonylation). Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is required:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms sulfonamide connectivity.
- IR Spectroscopy : Identifies ester C=O stretches (~1720 cm⁻¹) and sulfonamide S=O bands (~1350 cm⁻¹).
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ≈ 500 Da) and purity (>98%).
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
Key variables include:
- Catalyst loading : Use stoichiometric Hünig’s base (DIPEA) to deprotonate intermediates and enhance nucleophilicity.
- Solvent polarity : Polar aprotic solvents (e.g., DCM or THF) improve sulfonamide coupling efficiency.
- Reaction time : Extended durations (12–24 hrs) at 50°C maximize conversion. Post-reaction quenching with aqueous NaHCO₃ removes excess sulfonyl chloride .
Q. How should conflicting bioactivity data from structural analogs be resolved?
- Comparative SAR Studies : Test analogs with halogen substitutions (e.g., Br vs. Cl at position 6) to assess potency variations. For example, bromine may enhance antiviral activity due to increased electrophilicity .
- Dose-Response Assays : Use IC₅₀/EC₅₀ values to quantify activity differences across cell lines (e.g., HeLa vs. HEK293).
- Target Validation : Perform enzyme inhibition assays (e.g., viral proteases) to confirm mechanistic hypotheses .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via HPLC.
- Light/Heat Stability : Expose to UV (254 nm) or 40°C for 48 hrs, then quantify degradation products.
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Focus on sulfonamide hydrogen bonding with Arg120.
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on logP and IC₅₀.
- MD Simulations : Analyze conformational stability of the benzofuran core in lipid bilayers .
Q. How are contradictions in NMR or MS spectral data resolved?
- Multi-Technique Validation : Cross-check 2D NMR (HSQC, HMBC) to confirm connectivity.
- High-Resolution MS : Resolve isotopic patterns (e.g., bromine’s M+2 peak) to distinguish from impurities.
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Q. What strategies guide the design of SAR studies for this compound?
- Core Modifications : Synthesize derivatives with varied substituents (e.g., methyl → ethyl at position 2).
- Functional Group Swapping : Replace the ethoxy group with morpholine or piperazine rings to alter solubility.
- Bioisosteric Replacement : Substitute sulfonamide with carbamate to compare target affinity. Validate changes via in vitro assays (e.g., kinase inhibition) and logD measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
